2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of multiple fluorine atoms and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable precursor, such as 2-fluoro-4-methylphenylboronic acid, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or copper to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The compound may also influence metabolic pathways by inhibiting or activating specific enzymes involved in the metabolism of fluorinated substrates .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenylboronic acid: A precursor used in the synthesis of 2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine.
2,2-Difluorocyclopentan-1-amine: Another fluorinated amine with similar structural features but different applications.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A fluorinated compound used in trifluoromethylation reactions.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group on the phenyl ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-7(8(10)4-6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
RKSHDOYUPMGKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)(F)F)F |
Origin of Product |
United States |
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